6-(3-Chloro-2-methylphenyl)pyridin-3-ol
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Overview
Description
6-(3-Chloro-2-methylphenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H10ClNO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-2-methylphenyl)pyridin-3-ol typically involves the reaction of 3-chloro-2-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-2-methylphenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methylphenylpyridin-3-ol derivative.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-(3-Chloro-2-methylphenyl)pyridin-3-one, while reduction of the chloro group can produce 6-(2-Methylphenyl)pyridin-3-ol.
Scientific Research Applications
6-(3-Chloro-2-methylphenyl)pyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The exact mechanism of action of 6-(3-Chloro-2-methylphenyl)pyridin-3-ol is not well understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridinol: This compound is similar in structure but lacks the 3-chloro-2-methylphenyl group.
3-Chloro-2-methylphenylboronic acid: This compound is a precursor in the synthesis of 6-(3-Chloro-2-methylphenyl)pyridin-3-ol.
3-Hydroxypyridine: This compound is another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a chloro and methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-10(3-2-4-11(8)13)12-6-5-9(15)7-14-12/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFUHNBFXUZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692584 |
Source
|
Record name | 6-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-25-3 |
Source
|
Record name | 6-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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